molecular formula C22H17ClFNO4 B11648900 Methyl 2-[({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}carbonyl)amino]benzoate

Methyl 2-[({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}carbonyl)amino]benzoate

Cat. No.: B11648900
M. Wt: 413.8 g/mol
InChI Key: DTKSKWLINQGWDL-UHFFFAOYSA-N
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Description

METHYL 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]BENZAMIDO}BENZOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorinated and fluorinated phenyl group, making it a subject of interest in the study of chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]BENZAMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-6-fluorophenol with methyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]BENZAMIDO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

METHYL 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]BENZAMIDO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which METHYL 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]BENZAMIDO}BENZOATE exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]BENZOATE
  • METHYL 2-[(4-CHLORO-2-FLUOROPHENYL)AMIDO]BENZOATE
  • METHYL 2-[(4-CHLORO-2-FLUOROPHENYL)METHOXY]BENZOATE

Uniqueness

METHYL 2-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]BENZAMIDO}BENZOATE is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H17ClFNO4

Molecular Weight

413.8 g/mol

IUPAC Name

methyl 2-[[4-[(2-chloro-6-fluorophenyl)methoxy]benzoyl]amino]benzoate

InChI

InChI=1S/C22H17ClFNO4/c1-28-22(27)16-5-2-3-8-20(16)25-21(26)14-9-11-15(12-10-14)29-13-17-18(23)6-4-7-19(17)24/h2-12H,13H2,1H3,(H,25,26)

InChI Key

DTKSKWLINQGWDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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